molecular formula C14H16N2O2S B1394473 2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1269443-04-0

2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1394473
M. Wt: 276.36 g/mol
InChI Key: HXLWQMPGAYSWGU-UHFFFAOYSA-N
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Description

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds for many years .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of fundamental interest to organic and medicinal chemists . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. For example, the molecular formula of 2-(1H-Indol-4-yl)acetic acid is C10H9NO2 .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and depend on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, the molecular weight of 2-(1H-Indol-4-yl)acetic acid is 175.18 g/mol .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • Synthesis and Application: This compound has been utilized in the synthesis of various derivatives with significant antioxidant and antimicrobial activities. One such derivative includes thiazolidinone and azetidinone encompassing indolylthienopyrimidines, which exhibited promising activities in this regard (Saundane et al., 2012).

Stereoselective Formation in Chemical Synthesis

  • Cycloaddition Reactions: The compound is involved in intermolecular cycloaddition reactions generating nonstabilized azomethine ylides. This process leads to the stereoselective formation of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives (Cardoso et al., 2006).

Anticancer Activity

  • Synthesis for Anticancer Screening: Derivatives of this compound, such as 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids, have been synthesized and evaluated for anticancer activity. Some derivatives demonstrated significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

Synthesis of Novel Compounds

  • Formation of Novel Spiro Heterocycles: The reaction of this compound with other agents, like 4-aminoantipyrine, has resulted in the formation of new spiro heterocycles. These include spiro[Indole-pyrazolinyl-thiazolidine]-2,4′-diones (Jain et al., 2003).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

2-(1H-indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-14(2)11(13(17)18)16-12(19-14)9-4-3-5-10-8(9)6-7-15-10/h3-7,11-12,15-16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLWQMPGAYSWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=C3C=CNC3=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

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